molecular formula C30H24O12 B192183 Procyanidin A2 CAS No. 41743-41-3

Procyanidin A2

Cat. No.: B192183
CAS No.: 41743-41-3
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-LSBOWGMISA-N
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Description

Procyanidin A2 is a type of proanthocyanidin, specifically an A-type proanthocyanidin dimer. It is a polyphenolic compound found in various plants, including avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, cinnamon cortex, Urvillea ulmaceae, and Ecdysanthera utilis . This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.

Mechanism of Action

Target of Action

Proanthocyanidin A2, a type of polyphenolic compound, has been found to interact with various targets in the body. It has been shown to target primary acute myeloid leukemia (AML) cells, sparing healthy CD34+ cord blood cells . It also inhibits Protein kinase C (PKC), a key enzyme involved in cellular signaling .

Mode of Action

Proanthocyanidin A2 interacts with its targets through various mechanisms. It has been suggested that its mechanism of action involves the inhibition of PKC, neutralization of the catagen-inducing effects of TGF-β1, TGF-β2, and the activation of mitogen-activated protein kinase, MAK 1 and 2 to the hair follicle . It also induces cell death in leukemia cell lines and primary AML cells .

Biochemical Pathways

Proanthocyanidin A2 is synthesized in plants as oligomers of flavan-3-ol units (also known as epicatechin) via the flavonoid pathway . It’s involved in diverse biological and biochemical activities, including protection against predation and pathogen attack, as well as restricting the growth of neighboring plants .

Pharmacokinetics

The pharmacokinetics of Proanthocyanidin A2, like other polyphenols, is complex due to its polymeric nature. It’s known that the degree of polymerization significantly influences their bioavailability . .

Result of Action

Proanthocyanidin A2 has been found to have various effects on cellular and molecular levels. It has systemic hypoglycemic and lipid-lowering effects and local anti-inflammatory actions on the intestinal epithelium . It also shows potent and specific antileukemia activity in vitro . Furthermore, it can inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Action Environment

The action of Proanthocyanidin A2 can be influenced by various environmental factors. As a natural compound, it’s widely distributed in fruits, legume seeds, cereal grains, and can be found in the respective beverages, such as juice, wine, cider, tea, and cocoa . The concentration and efficacy of Proanthocyanidin A2 can vary depending on the plant source and the environmental conditions where the plant is grown.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin A2 can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the conversion of the B-type proanthocyanidin into the A-type by introducing an additional interflavan bond.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For example, procyanidins can be extracted from lychee pericarp using an acetone/water mixture, followed by ethyl acetate and Sephadex LH20 column absorption assisted by ethanol elution . This method ensures the efficient isolation of this compound from plant materials.

Chemical Reactions Analysis

Types of Reactions: Procyanidin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Procyanidin A2 is unique among proanthocyanidins due to its specific dimeric structure and additional interflavan bond. Similar compounds include:

This compound stands out due to its potent bioactivities and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWTSAADLNHNH-LSBOWGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904175
Record name Proanthocyanidin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41743-41-3
Record name Proanthocyanidin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proanthocyanidin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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